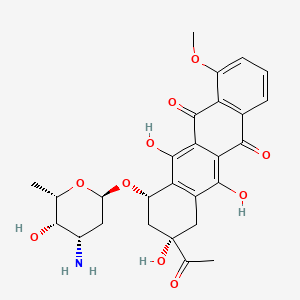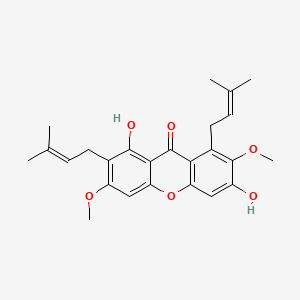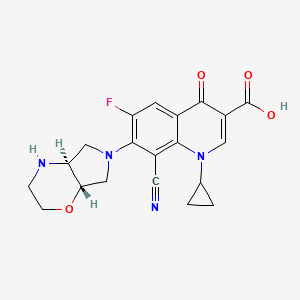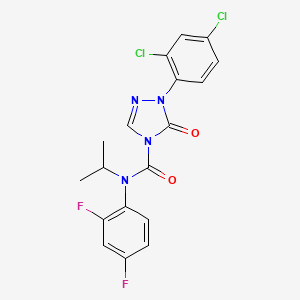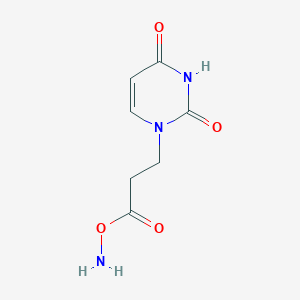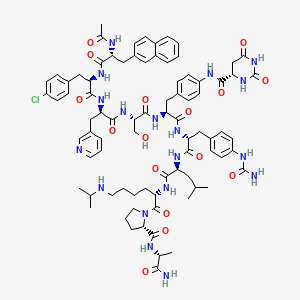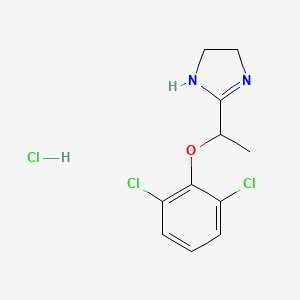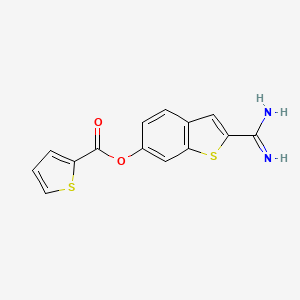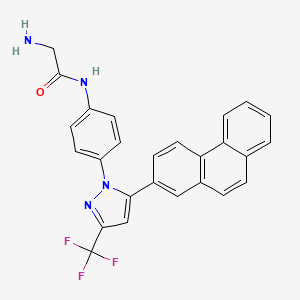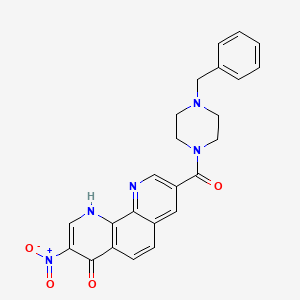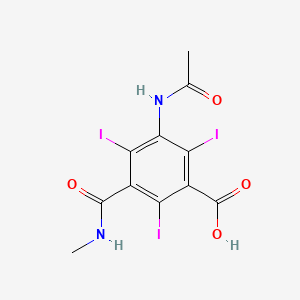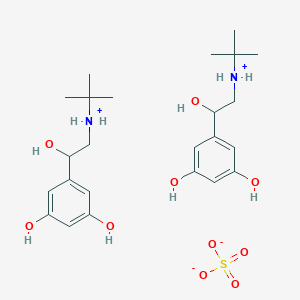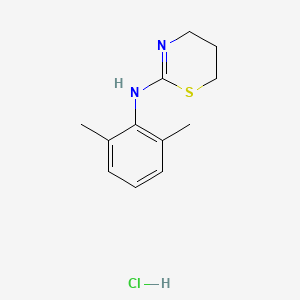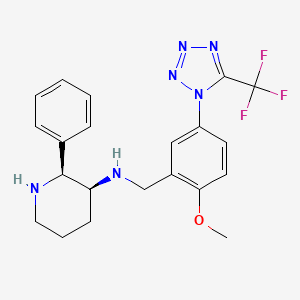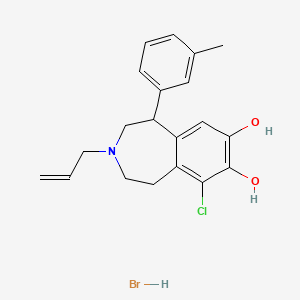
SKF 83822 hydrobromide
描述
SKF 83822 hydrobromide is a high affinity, selective dopamine D1-like receptor agonist . It has K values of 3.2, 3.1, 186, 66, 335, 1167, 1251, and 1385 nM at recombinant D1, D5, D2, D3, D4, 5-HT2A, α1A, and α1B receptors respectively .
Molecular Structure Analysis
The molecular formula of SKF 83822 hydrobromide is C20H22ClNO2.HBr . The molecular weight is 424.76 .Chemical Reactions Analysis
SKF 83822 hydrobromide is known to stimulate adenylyl cyclase (EC50 = 65 nM) but not phosphoinositide hydrolysis .Physical And Chemical Properties Analysis
SKF 83822 hydrobromide is a white solid . It is soluble to 10 mM in ethanol and to 100 mM in DMSO .科学研究应用
SKF 83822 hydrobromide is a high affinity, selective dopamine D1-like receptor agonist . It has been used in various fields of research, including neuroscience, pharmacology, biochemistry, molecular biology, and physiology. Here are some details:
-
Neuroscience : SKF 83822 hydrobromide has been used in neuroscience research due to its ability to stimulate adenylyl cyclase but not phosphoinositide hydrolysis . It has been shown to induce extreme arousal and hyperlocomotion following subcutaneous administration in monkeys .
-
Pharmacology : In pharmacology, SKF 83822 hydrobromide is known for its high affinity and selectivity as a dopamine D1-like receptor agonist . It has been used in studies investigating the role of dopamine receptors in various physiological and pathological processes.
-
Biochemistry : SKF 83822 hydrobromide has been used in biochemistry for its ability to stimulate adenylyl cyclase . This property makes it useful in studies investigating signal transduction pathways involving cAMP.
-
Molecular Biology : In molecular biology, SKF 83822 hydrobromide has been used in studies investigating the structure and function of dopamine receptors .
-
Physiology : SKF 83822 hydrobromide has been used in physiological studies due to its ability to induce extreme arousal and hyperlocomotion .
-
Psychopharmacology : SKF 83822 hydrobromide has been used in psychopharmacology research due to its ability to induce extreme arousal and hyperlocomotion . This property makes it useful in studies investigating the role of dopamine receptors in various psychological and behavioral processes.
-
Neuropharmacology : In neuropharmacology, SKF 83822 hydrobromide has been used in studies investigating the role of dopamine receptors in various neurological disorders .
-
Cellular Biology : In cellular biology, SKF 83822 hydrobromide has been used in studies investigating the role of dopamine receptors in cell signaling .
-
Toxicology : SKF 83822 hydrobromide has been used in toxicology for its ability to stimulate adenylyl cyclase . This property makes it useful in studies investigating the toxic effects of various substances on dopamine receptors.
-
Medicinal Chemistry : In medicinal chemistry, SKF 83822 hydrobromide has been used in the development of new drugs targeting dopamine receptors .
-
Neurodegenerative Diseases : SKF 83822 hydrobromide has been used in research related to neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Its ability to selectively stimulate dopamine D1-like receptors makes it a valuable tool in studying the role of these receptors in these diseases .
-
Drug Development : SKF 83822 hydrobromide is often used in the development of new drugs targeting dopamine receptors. Its high affinity and selectivity for dopamine D1-like receptors make it a useful compound in the design and synthesis of new therapeutic agents .
-
Behavioral Studies : Due to its ability to induce extreme arousal and hyperlocomotion, SKF 83822 hydrobromide has been used in behavioral studies. It helps researchers understand the role of dopamine receptors in various behaviors .
-
Neurobiology : SKF 83822 hydrobromide is used in neurobiology to study the role of dopamine receptors in the nervous system. It helps in understanding how these receptors contribute to various neurological functions .
-
Neurochemistry : In neurochemistry, SKF 83822 hydrobromide is used to study the chemical interactions that occur in the nervous system. It helps in understanding how dopamine receptors interact with other chemicals in the brain .
安全和危害
属性
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPKYBBXBANLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042634 | |
| Record name | SKF 83822 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SKF 83822 hydrobromide | |
CAS RN |
74115-10-9 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKF-83822 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83822 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74115-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-83822 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



